molecular formula C18H10FN5S B11029277 2-(Benzothiazol-2-ylamino)-4-(4-fluoro-phenyl)-pyrimidine-5-carbonitrile

2-(Benzothiazol-2-ylamino)-4-(4-fluoro-phenyl)-pyrimidine-5-carbonitrile

Cat. No.: B11029277
M. Wt: 347.4 g/mol
InChI Key: VZMYWOYBGZAQEB-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-ylamino)-4-(4-fluorophenyl)-5-pyrimidinecarbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole moiety, a fluorophenyl group, and a pyrimidinecarbonitrile core, making it a versatile molecule for research and industrial purposes.

Properties

Molecular Formula

C18H10FN5S

Molecular Weight

347.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylamino)-4-(4-fluorophenyl)pyrimidine-5-carbonitrile

InChI

InChI=1S/C18H10FN5S/c19-13-7-5-11(6-8-13)16-12(9-20)10-21-17(23-16)24-18-22-14-3-1-2-4-15(14)25-18/h1-8,10H,(H,21,22,23,24)

InChI Key

VZMYWOYBGZAQEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC3=NC=C(C(=N3)C4=CC=C(C=C4)F)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylamino)-4-(4-fluorophenyl)-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole intermediate, which is then reacted with a fluorophenyl derivative under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent quality. Industrial production also emphasizes the use of environmentally friendly reagents and sustainable practices.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-ylamino)-4-(4-fluorophenyl)-5-pyrimidinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

    Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in various substituted benzothiazole or pyrimidine derivatives.

Scientific Research Applications

2-(1,3-benzothiazol-2-ylamino)-4-(4-fluorophenyl)-5-pyrimidinecarbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylamino)-4-(4-fluorophenyl)-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of viral replication.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzothiazol-2-ylamino)-4-phenyl-5-pyrimidinecarbonitrile
  • 2-(1,3-benzothiazol-2-ylamino)-4-(4-chlorophenyl)-5-pyrimidinecarbonitrile
  • 2-(1,3-benzothiazol-2-ylamino)-4-(4-methylphenyl)-5-pyrimidinecarbonitrile

Uniqueness

Compared to similar compounds, 2-(1,3-benzothiazol-2-ylamino)-4-(4-fluorophenyl)-5-pyrimidinecarbonitrile stands out due to the presence of the fluorophenyl group, which can enhance its biological activity and chemical stability. The fluorine atom can influence the compound’s electronic properties, making it more reactive in certain chemical reactions and potentially more effective in biological applications.

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